Phenyldiethoxysilane
Overview
Description
It is a transparent liquid with a molecular weight of 196.32 g/mol and a density of 0.953 g/cm³ . This compound is primarily used in the synthesis of various organosilicon materials and has applications in multiple scientific fields.
Preparation Methods
Phenyldiethoxysilane can be synthesized through several methods, including the reaction of phenyltrichlorosilane with ethanol. The general reaction involves the substitution of chlorine atoms with ethoxy groups:
PhSiCl3+2EtOH→PhSi(OEt)2+2HCl
In industrial settings, the preparation of this compound often involves the use of a catalyst to enhance the reaction rate and yield. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Phenyldiethoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. Some of the common reactions are:
-
Hydrolysis: : In the presence of water, this compound hydrolyzes to form silanols and ethanol.
PhSi(OEt)2+2H2O→PhSi(OH)2+2EtOH
-
Condensation: : The silanols formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
2PhSi(OH)2→PhSi-O-SiPh+2H2O
-
Polymerization: : this compound can polymerize to form polyorganosiloxanes, which are used in various industrial applications .
Scientific Research Applications
Phenyldiethoxysilane has a wide range of applications in scientific research and industry:
Materials Science: It is used as a precursor in the synthesis of organosilicon polymers and ceramics.
Organic Synthesis: This compound is employed in the synthesis of functionalized silanes and siloxanes, which are used as intermediates in organic reactions.
Surface Chemistry: It is used as a coupling agent to modify the surface properties of materials, enhancing their adhesion, hydrophobicity, and chemical resistance.
Biomedical Applications: Research is ongoing to explore its potential use in drug delivery systems and as a component in biocompatible materials.
Mechanism of Action
The mechanism of action of phenyldiethoxysilane primarily involves its ability to form siloxane bonds through hydrolysis and condensation reactions. These reactions enable the compound to act as a cross-linking agent, enhancing the mechanical and chemical properties of the materials it is incorporated into. The molecular targets and pathways involved include the formation of siloxane networks and the modification of surface properties .
Comparison with Similar Compounds
Phenyldiethoxysilane can be compared with other similar compounds such as phenyldimethoxysilane and phenyldi-n-propoxysilane. These compounds share similar chemical structures but differ in the alkoxy groups attached to the silicon atom:
Phenyldimethoxysilane: Contains methoxy groups instead of ethoxy groups, leading to differences in reactivity and hydrolysis rates.
Phenyldi-n-propoxysilane: Contains n-propoxy groups, which affect its solubility and polymerization behavior.
This compound is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications in materials science and organic synthesis.
Properties
InChI |
InChI=1S/C10H15O2Si/c1-3-11-13(12-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BODAWKLCLUZBEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=CC=C1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557905 | |
Record name | Diethoxy(phenyl)silyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20557905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17872-93-4 | |
Record name | Diethoxy(phenyl)silyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20557905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.